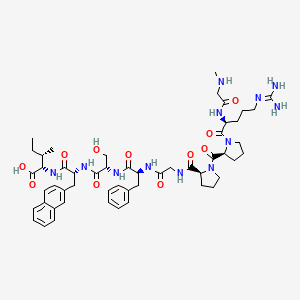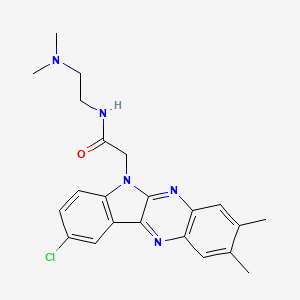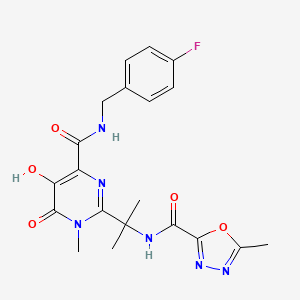
Ribocil
Descripción general
Descripción
Ribocil is a highly selective chemical modulator of bacterial riboflavin riboswitches .
Synthesis Analysis
Ribocil was identified through a phenotypic screen targeting the riboflavin biosynthesis pathway in Escherichia coli . It functions as a potent and highly selective synthetic mimic of the natural ligand to repress riboswitch-mediated ribB gene expression and inhibit bacterial growth .Molecular Structure Analysis
Ribocil is structurally distinct from FMN, the natural ligand of the riboswitch it targets . It binds in the FMN binding pocket of the riboswitch .Chemical Reactions Analysis
Ribocil functions as a synthetic mimic of FMN to repress riboswitch-mediated ribB gene expression and inhibit bacterial growth .Physical And Chemical Properties Analysis
Ribocil has a molecular formula of C19H22N6OS and a molecular weight of 382.48 . It is a solid compound that is soluble in DMSO .Aplicaciones Científicas De Investigación
Antimicrobial Drug Design
Ribocil has been identified as a potential antimicrobial agent due to its ability to target riboswitches. Riboswitches are RNA elements that regulate gene expression in response to binding ligands. By designing analogs of Ribocil, such as Ribocil-C, researchers have been able to enhance antibacterial activity. Ribocil-C, for instance, has shown eight-fold higher antibacterial activity than Ribocil and has been effective in clearing murine E. coli infection .
High-Throughput Screening for Antibiotics
The development of high-throughput screening methods using Ribocil and its analogs can accelerate the discovery of new antibiotics. By monitoring riboswitch conformational changes, which are indicative of functional activity, researchers can identify compounds that specifically trigger these changes, leading to the development of targeted antibiotics .
Understanding Riboswitch Function
Ribocil is used as a tool to understand the function of riboswitches. By observing how Ribocil and its analogs interact with riboswitches, scientists can gain insights into the mechanisms of gene regulation and the role of riboswitches in metabolic homeostasis .
Riboswitch-Based Biosensors
The sensitivity of riboswitches to specific ligands can be exploited to create biosensors. Ribocil, by binding to riboswitches, can induce conformational changes that can be detected and measured, providing a basis for the development of sensitive and scalable biosensors .
Studying Bacterial Metabolism
Ribocil’s interaction with riboswitches offers a window into bacterial metabolism. Since riboswitches are involved in sensing metabolites and metal ions, Ribocil can be used to study how bacteria regulate their metabolic processes in response to environmental changes .
Combatting Antibiotic Resistance
Ribocil and its derivatives can play a role in the fight against antibiotic resistance. By targeting riboswitches, which are less prone to mutation compared to protein targets, Ribocil offers a strategy to develop antibiotics with a reduced likelihood of resistance development .
Safety And Hazards
Propiedades
IUPAC Name |
2-[1-[[2-(methylamino)pyrimidin-5-yl]methyl]piperidin-3-yl]-4-thiophen-2-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6OS/c1-20-19-21-9-13(10-22-19)11-25-6-2-4-14(12-25)18-23-15(8-17(26)24-18)16-5-3-7-27-16/h3,5,7-10,14H,2,4,6,11-12H2,1H3,(H,20,21,22)(H,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXCVAIJFUEGJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C=N1)CN2CCCC(C2)C3=NC(=CC(=O)N3)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ribocil | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(3s)-1-(4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}naphthalen-1-Yl)pyrrolidine-3-Carboxylic Acid](/img/structure/B610400.png)



![5-(3,3-Dimethylbut-1-ynyl)-3-[[4-hydroxy-4-(oxolan-3-yloxymethyl)cyclohexyl]-(4-methylcyclohex-3-ene-1-carbonyl)amino]thiophene-2-carboxylic acid](/img/structure/B610407.png)

